2,4,6-Tris(trifluoromethyl)phenol
Overview
Description
2,4,6-Tris(trifluoromethyl)phenol is an organic compound that belongs to the group of alkoxides . It has a crystal structure that is a combination of mononuclear and polymeric structures .
Synthesis Analysis
1,3,5-Tris(trifluoromethyl)benzene reacts with butyl-lithium in ethedhexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium . This compound has been characterized by low-temperature single-crystal X-ray analysis and NMR methods .Molecular Structure Analysis
The molecule exists as a dimer in which each lithium is stabilized by bonding to two carbon atoms, an oxygen of a diethyl ether molecule, and two fluorines from ortho-CF3 groups . The coordination geometry at lithium can be described as a distorted trigonal bipyramid .Chemical Reactions Analysis
The reaction of 1,3,5-Tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane forms 2,4,6-tris(trifluoromethyl)phenyl-lithium . This reaction has been characterized by low-temperature single-crystal X-ray analysis and NMR methods .Physical and Chemical Properties Analysis
The molecular weight of this compound is 298.10500 . It has a density of 1.582g/cm3 and a boiling point of 130.4ºC at 760 mmHg .Scientific Research Applications
Reactions with Other Compounds : 2,4,6-Tris(trifluoromethyl)phenol reacts with various main group and transition elements, forming different compounds (Roesky, Scholz, & Noltemeyer, 1990).
Use in Lanthanide Alkoxides and Thiolate Complexes : It has been used to produce mononuclear bis(cyclopentadienyl)lanthanide alkoxides and thiolate complexes, which were characterized by X-ray diffraction (Poremba, Noltemeyer, Schmidt, & Edelmann, 1995).
Environmental Toxicology : There's a study on the environmental concentrations and toxicology of 2,4,6-Tribromophenol, a similar compound, summarizing its presence in the environment and its effects (Koch & Sures, 2018).
Polymer Development : In the development of polymers, 2,4,6-Tri(dimethylaminomethyl)-phenol, a derivative, was used to create a novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) for membranes with high conductivity (Li, Liu, Miao, Jin, & Bai, 2014).
Synthesis Applications : It's been employed in the synthetic route to create 2,4,6-tris(chlorosulfonyl)- and 2,4,6-tris(fluorosulfonyl)phenol, -chlorobenzene, and -aniline, demonstrating its versatility in synthetic chemistry (Boiko et al., 2011).
Thermodynamic Studies : Its derivative, 2,4,6-tris(dimethylaminomethyl)phenol, has been studied for its thermodynamic properties, specifically its partial miscibility with water and phase separation temperatures (Coulier, Ballerat-Busserolles, Rodier, & Coxam, 2020).
Safety and Hazards
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRSJKZNKXMYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563504 | |
Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122489-60-5 | |
Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.